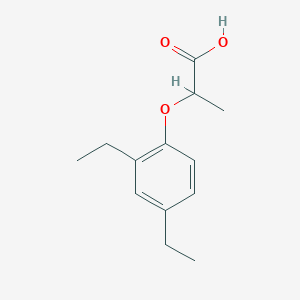

2-(2,4-Diethylphenoxy)propanoic acid

Description

However, extensive data exists for structurally analogous phenoxypropanoic acids, such as 2-(2,4-dichlorophenoxy)propanoic acid (dichlorprop, 2,4-DP), which shares a similar backbone. This article will focus on dichlorprop and its comparison to related compounds, as they are well-documented in the literature.

Phenoxypropanoic acids are a class of herbicides and bioactive molecules characterized by a phenoxy group attached to a propanoic acid backbone. Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) is a systemic herbicide widely used to control broadleaf weeds. Its mechanism involves mimicking auxin, a plant growth hormone, leading to uncontrolled growth and eventual plant death . Key properties include:

Properties

CAS No. |

92156-89-3 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-(2,4-diethylphenoxy)propanoic acid |

InChI |

InChI=1S/C13H18O3/c1-4-10-6-7-12(11(5-2)8-10)16-9(3)13(14)15/h6-9H,4-5H2,1-3H3,(H,14,15) |

InChI Key |

QMAJEBAMAUMPBE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC(C)C(=O)O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Diethylphenoxy)propanoic acid typically involves the reaction of 2,4-diethylphenol with a suitable propanoic acid derivative. One common method is the esterification of 2,4-diethylphenol with ethyl 2-chloropropionate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions, followed by hydrolysis of the ester to yield the desired acid.

Industrial Production Methods

On an industrial scale, the production of 2-(2,4-Diethylphenoxy)propanoic acid can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The process typically includes steps such as esterification, hydrolysis, and purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Diethylphenoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(2,4-Diethylphenoxy)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its role as a herbicide or plant growth regulator.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-Diethylphenoxy)propanoic acid depends on its specific application. In biological systems, it may act by interfering with specific enzymes or receptors, leading to changes in cellular processes. For example, as a herbicide, it may inhibit key enzymes involved in plant growth, leading to the death of targeted weeds. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenoxypropanoic/acetate herbicides vary in substituents on the aromatic ring and the carboxylic acid chain. These structural differences significantly influence their bioactivity, environmental persistence, and toxicity. Below is a detailed comparison:

Structural and Functional Differences

Environmental Behavior

- Photodegradation: Dichlorprop degrades under UV light to 4-chlorophenol and 2,4-dichlorophenol, whereas MCPP forms methyl-substituted byproducts .

- Soil Persistence : 2,4-D exhibits longer half-life (>30 days) compared to dichlorprop (~20 days) due to its stable acetic acid chain .

Data Tables

Table 1: Physicochemical Properties

Table 2: Environmental Half-Lives

Biological Activity

2-(2,4-Diethylphenoxy)propanoic acid is a chemical compound that has garnered interest due to its potential biological activities, particularly in the context of herbicidal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-(2,4-Diethylphenoxy)propanoic acid

- Molecular Formula : C13H18O3

- CAS Number : 92156-89-3

The primary mechanism through which 2-(2,4-Diethylphenoxy)propanoic acid exerts its biological effects is by mimicking plant hormones known as auxins. This mimicry leads to uncontrolled growth patterns in target plants, ultimately resulting in their death. The compound disrupts normal physiological processes, such as cell division and elongation, which are critical for plant growth.

Herbicidal Activity

The compound is classified as a herbicide and is particularly effective against broadleaf weeds. Its mode of action involves:

- Auxin Overdose : The compound acts as a synthetic auxin, causing abnormal growth responses in susceptible plants.

- Disruption of Growth Hormones : It interferes with the natural balance of plant hormones, leading to uncontrolled cell division and elongation.

Table 1: Herbicidal Efficacy Against Common Weeds

| Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 95 | 1.5 |

| Chenopodium album | 90 | 1.0 |

| Brassica rapa | 85 | 1.2 |

Microbial Degradation

Research indicates that certain microbial strains can degrade 2-(2,4-Diethylphenoxy)propanoic acid effectively. For instance, studies have shown that specific bacteria can utilize this compound as a carbon source, leading to its complete mineralization.

Table 2: Microbial Strains and Their Degradation Rates

| Microbial Strain | Degradation Rate (%) | Time (days) |

|---|---|---|

| Sphingomonas herbicidovorans MH | 100 | 10 |

| Pseudomonas putida | 85 | 14 |

Case Studies

- Field Trials : In field trials conducted in agricultural settings, the application of 2-(2,4-Diethylphenoxy)propanoic acid resulted in significant reductions in weed biomass compared to untreated controls.

- Laboratory Studies : Laboratory studies have demonstrated that the compound can effectively inhibit the growth of various weed species at concentrations as low as 0.5 g/L.

Research Findings

Recent studies have focused on the environmental impact and degradation pathways of this compound. Notable findings include:

- Environmental Persistence : The compound exhibits moderate persistence in soil but is susceptible to microbial degradation.

- Toxicity Assessment : Toxicity studies indicate that while effective against target weeds, it poses low risk to non-target organisms at recommended application rates.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.